![molecular formula C4H3F3N2OS B2873623 [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol CAS No. 1823329-50-5](/img/structure/B2873623.png)
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Applications De Recherche Scientifique
Hydrogen Production from Methanol
Methanol serves as a liquid hydrogen carrier, facilitating high-purity hydrogen production. Research efforts in methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition have focused on catalyst development and reactor technology. Copper-based catalysts are highlighted for their high activity and selectivity towards CO2 over CO, although they face issues with deactivation and stability. Innovations in reactor designs, such as porous copper fiber sintered-felt and monolith structures, aim to enhance performance and efficiency in hydrogen production processes (García et al., 2021).
Methanol in Fuel Cells
The literature discusses the barriers and advancements in direct methanol fuel cells (DMFCs), focusing on methanol crossover from the anode to the cathode as a major limitation. Efforts to develop more methanol-impermeable polymer electrolytes are crucial for the broader application of DMFCs, indicating ongoing research to overcome this challenge (Heinzel & Barragán, 1999).
Methanol Synthesis and Applications
The synthesis of methanol and its potential uses, particularly as a peaking fuel in coal gasification combined cycle power stations, demonstrate its role as a clean-burning fuel with versatile applications. Methanol's low emissions when burned make it a candidate for primary transportation fuel or a fuel additive, underlining its importance in sustainable energy solutions (Cybulski, 1994).
Methanol as a Chemical Marker in Transformer Insulating Oil
Research has identified methanol as a marker for assessing solid insulation condition in power transformers. This application demonstrates the chemical's utility in monitoring cellulosic insulation degradation, contributing to the maintenance and reliability of power distribution systems (Jalbert et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to interact with various targets, including enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to induce apoptosis via the caspase-dependent pathway . This suggests that [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol might interact with its targets in a similar manner, leading to changes at the cellular level.
Biochemical Pathways
Based on the reported mode of action of similar compounds, it’s plausible that this compound could influence pathways related to apoptosis .
Pharmacokinetics
It’s soluble in methanol , which suggests that it could be absorbed and distributed in the body when administered
Result of Action
Similar compounds have been reported to induce apoptosis , suggesting that [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol might have similar effects.
Propriétés
IUPAC Name |
[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2OS/c5-4(6,7)3-9-8-2(1-10)11-3/h10H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGUVRAQHVDJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

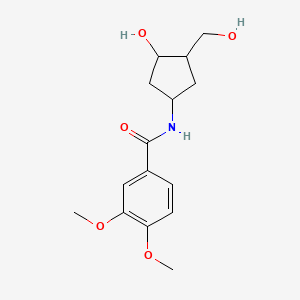
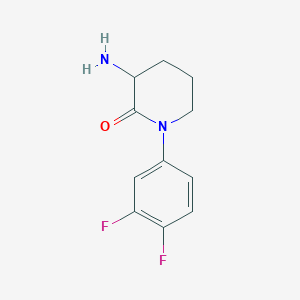
![methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2873546.png)
![1-acetyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2873547.png)
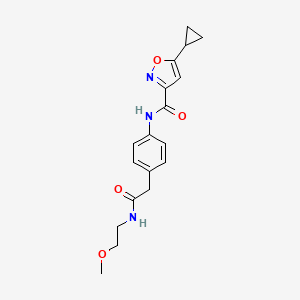
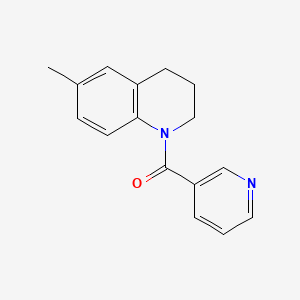
![furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2873550.png)


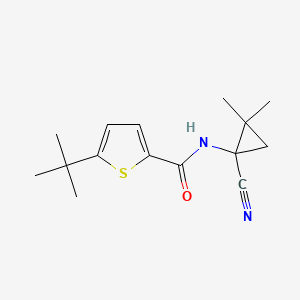
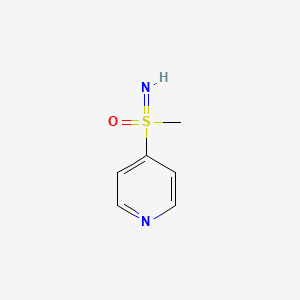
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide](/img/structure/B2873558.png)
![4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2873561.png)
![6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2873562.png)